molecular formula C21H24N2O5 B1681332 Toborinone CAS No. 143343-83-3

Toborinone

Cat. No.: B1681332
CAS No.: 143343-83-3
M. Wt: 384.4 g/mol
InChI Key: BYKYPZBCMBEEGU-UHFFFAOYSA-N
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Description

Toborinone is a novel inotropic agent developed by Otsuka Pharmaceutical Co., Ltd. It is known for its moderate coronary vasodilatory action without direct chronotropic effects. This compound has been investigated for its potential in treating cardiac failure and has shown promising results in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toborinone, with the chemical formula C21H24N2O5, can be synthesized through multiple routes. One common method involves the reaction of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with 3,4-dimethoxybenzaldehyde under reductive alkylation conditions . Another method includes the ring opening of an epoxide intermediate with 3,4-dimethoxybenzylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, adhering to stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Toborinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various conjugates and derivatives, such as glucuronides, sulfates, and cysteine conjugates .

Scientific Research Applications

Toborinone has a wide range of scientific research applications:

Mechanism of Action

Toborinone exerts its effects by inhibiting phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in cardiac cells. This results in enhanced myocardial contractility and vasodilation. The compound does not stimulate the myocardium directly, making it a safer option for patients with cardiac failure .

Comparison with Similar Compounds

    Olprinone: Another phosphodiesterase III inhibitor with similar inotropic effects.

    Milrinone: A well-known inotropic agent used in the treatment of heart failure.

    Enoximone: Another compound in the same class with comparable effects.

Uniqueness of Toborinone: this compound stands out due to its moderate coronary vasodilatory action without direct chronotropic effects, making it a unique and potentially safer option for treating cardiac failure .

Properties

IUPAC Name

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKYPZBCMBEEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048813
Record name Toborinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143343-83-3
Record name Toborinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143343-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toborinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toborinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOBORINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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